Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate
Overview
Description
Atorvastatin (calcium salt hydrate) is a lipid-lowering medication that belongs to the statin class of drugs. It is primarily used to reduce cholesterol levels in the blood, particularly low-density lipoprotein (LDL) cholesterol, which is often referred to as “bad cholesterol.” By inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, atorvastatin reduces the production of cholesterol in the liver, thereby lowering the risk of cardiovascular diseases such as heart attacks and strokes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atorvastatin is synthesized through a multi-step process that involves the construction of a pyrrole ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of a diketone with an amine. The final steps include the deprotection of ketal groups and the formation of the calcium salt hydrate .
Industrial Production Methods: Industrial production of atorvastatin calcium involves the large-scale synthesis of the compound, followed by purification and crystallization. Key improvements in the process include the isolation of pure intermediates and the use of ethyl acetate extraction to obtain high-purity atorvastatin calcium .
Chemical Reactions Analysis
Types of Reactions: Atorvastatin undergoes various chemical reactions, including:
Oxidation: Atorvastatin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the atorvastatin molecule.
Substitution: Atorvastatin can undergo substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products: The major products of these reactions include various atorvastatin derivatives, which may have different pharmacological properties .
Scientific Research Applications
Atorvastatin (calcium salt hydrate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of drug synthesis and formulation.
Biology: Atorvastatin is studied for its effects on cellular processes and gene expression.
Medicine: It is extensively researched for its role in preventing cardiovascular diseases and its potential benefits in other conditions such as diabetes and Alzheimer’s disease.
Mechanism of Action
Atorvastatin exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in the biosynthesis of cholesterol. By inhibiting this enzyme, atorvastatin reduces the production of cholesterol in the liver. This leads to an increase in the expression of LDL receptors on hepatocyte membranes, enhancing the clearance of LDL cholesterol from the bloodstream .
Comparison with Similar Compounds
- Lovastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
- Simvastatin
Comparison: Atorvastatin is unique among statins due to its high potency and long half-life, which allows for effective cholesterol reduction with once-daily dosing. Unlike some other statins, atorvastatin does not require activation and is effective in its administered form. This contributes to its widespread use and effectiveness in reducing cardiovascular risk .
Properties
IUPAC Name |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H35FN2O5.Ca.H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;1H2/q;;+2;/p-2/t2*26-,27-;;/m11../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCQQCDHOAZHGI-SVWYKLQNSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H70CaF2N4O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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